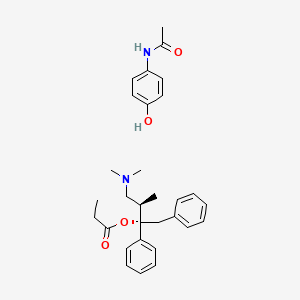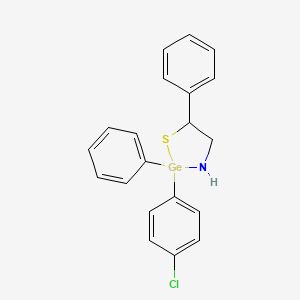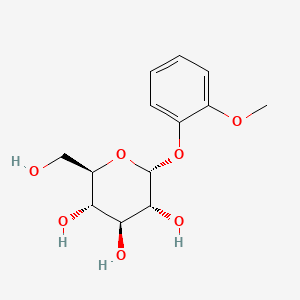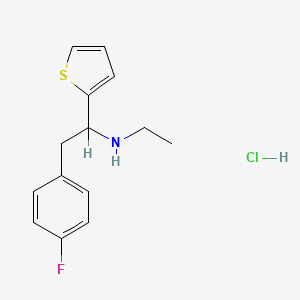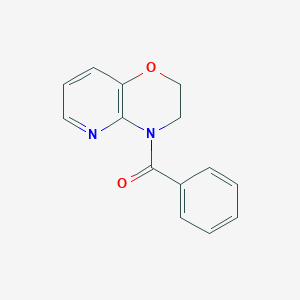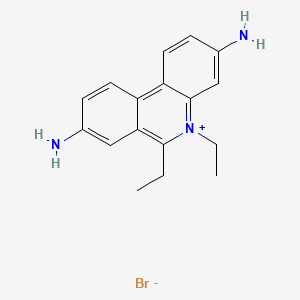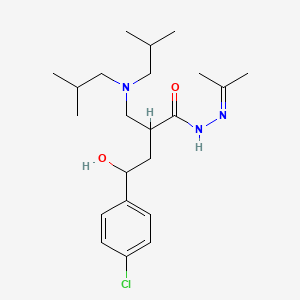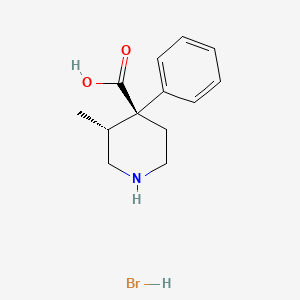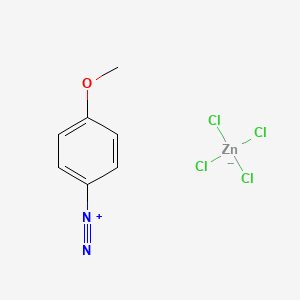
4-methoxybenzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzenediazonium;tetrachlorozinc(2-) is a diazonium compound that features a methoxy group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes. The tetrachlorozinc(2-) part of the compound indicates the presence of zinc coordinated with four chloride ions, which plays a role in stabilizing the diazonium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybenzenediazonium;tetrachlorozinc(2-) can be synthesized through the diazotization of 4-methoxyaniline. The process involves the reaction of 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. The reaction is typically carried out at temperatures below 5°C to prevent decomposition of the diazonium ion.
Industrial Production Methods
In an industrial setting, the synthesis of 4-methoxybenzenediazonium;tetrachlorozinc(2-) is scaled up by using larger quantities of the reactants and maintaining stringent temperature controls. The diazonium salt is then stabilized by the addition of zinc chloride, forming the tetrachlorozinc(2-) complex. This stabilization is crucial for the safe handling and storage of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 4-methoxyiodobenzene, 4-methoxychlorobenzene, and 4-methoxybenzonitrile.
Coupling Reactions: Azo compounds such as 4-methoxyazobenzene are formed.
Reduction Reactions: The primary product is 4-methoxyaniline.
Scientific Research Applications
4-Methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection of biomolecules through azo coupling reactions.
Medicine: Investigated for potential use in drug development and as intermediates in pharmaceutical synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be displaced by nucleophiles, leading to the formation of substituted aromatic compounds. In coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo compounds.
Comparison with Similar Compounds
4-Methoxybenzenediazonium;tetrachlorozinc(2-) can be compared with other diazonium compounds such as:
- 4-Nitrobenzenediazonium;tetrachlorozinc(2-)
- 4-Chlorobenzenediazonium;tetrachlorozinc(2-)
- 4-Methylbenzenediazonium;tetrachlorozinc(2-)
Uniqueness
The presence of the methoxy group in 4-methoxybenzenediazonium;tetrachlorozinc(2-) imparts unique electronic properties, making it more reactive in certain coupling reactions compared to its nitro, chloro, and methyl counterparts. This reactivity is particularly useful in the synthesis of specific azo compounds and other aromatic derivatives.
Properties
CAS No. |
15348-66-0 |
|---|---|
Molecular Formula |
C7H7Cl4N2OZn- |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C7H7N2O.4ClH.Zn/c1-10-7-4-2-6(9-8)3-5-7;;;;;/h2-5H,1H3;4*1H;/q+1;;;;;+2/p-4 |
InChI Key |
JYPLZHWXCRPCII-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


